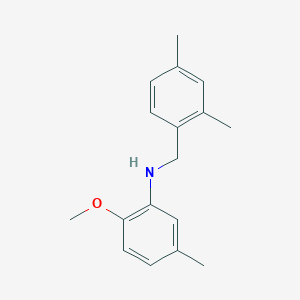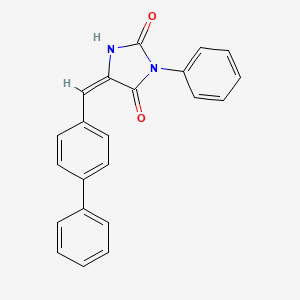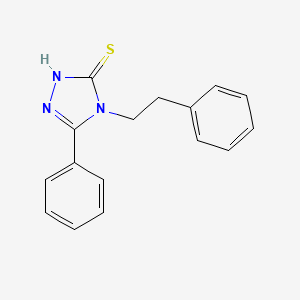![molecular formula C18H20N2O2S B5708763 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Tokyo in 2003 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine works by binding to the active site of proteases and preventing them from cleaving their substrates. It has been shown to be a potent inhibitor of MMPs, which are involved in the breakdown of extracellular matrix proteins and play a key role in tumor invasion and metastasis. 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has also been shown to inhibit the activity of other proteases, including ADAM10 and ADAM17, which are involved in the processing of cytokines and growth factors.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of protease activity, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to have anti-tumor activity in animal models of cancer and to reduce the severity of arthritis in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also a potent inhibitor of MMPs, which are involved in a wide range of physiological processes. However, one limitation of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine is that it is not selective for MMPs and can also inhibit the activity of other proteases, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine. One potential application is in the treatment of cancer, where it could be used to inhibit tumor invasion and metastasis. Another potential application is in the treatment of viral infections, where it could be used to inhibit viral replication. Further research is also needed to investigate the selectivity of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine for different proteases and to develop more potent and selective inhibitors.
合成法
The synthesis of 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine involves several steps, including the reaction of 2-methoxyaniline with 2-bromo-1-(2-thienyl)ethanone to form an intermediate product, which is then reacted with piperazine and acryloyl chloride to produce the final product. The process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases, including matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine has also been shown to reduce inflammation in animal models of arthritis and to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.
特性
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17-7-3-2-6-16(17)19-10-12-20(13-11-19)18(21)9-8-15-5-4-14-23-15/h2-9,14H,10-13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUREFSAZDTGS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)


![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)